4-Aminoimidazole

描述

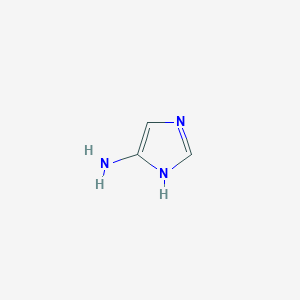

4-Aminoimidazole is a heterocyclic organic compound featuring a five-membered imidazole ring substituted with an amino group at the 4-position. Its tautomeric equilibria (e.g., tautomers 53a and 53d) contribute to its stability and molecular interactions, as demonstrated by semiempirical AM1 calculations and NMR studies . This scaffold has garnered significant interest in drug discovery due to its versatility as a hinge binder in kinase inhibitors and its role in metabolic pathways.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoimidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the formation of disubstituted imidazoles under mild reaction conditions . Another method involves the use of N-heterocyclic carbenes as catalysts to facilitate the reaction between acetophenones and benzylic amines, resulting in the formation of trisubstituted imidazoles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .

化学反应分析

Types of Reactions: 4-Aminoimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

科学研究应用

Metabolic Regulation

AMP-Activated Protein Kinase (AMPK) Activation

AICAR is recognized as an activator of AMPK, a crucial regulator of cellular energy homeostasis. Research indicates that chronic administration of AICAR enhances insulin-stimulated glucose uptake in skeletal muscle, particularly in fast-twitch fibers . This effect is comparable to the benefits observed from regular exercise, suggesting that AICAR could serve as a pharmacological intervention for insulin resistance and type 2 diabetes management.

Table 1: Effects of AICAR on Glucose Uptake

| Muscle Type | Increase in Glucose Uptake (%) | Reference |

|---|---|---|

| Epitrochlearis (EPI) | 63% | |

| Extensor Digitorum Longus | 26% | |

| Soleus | No significant change |

Inflammation Control

Therapeutic Potential in Inflammatory Diseases

AICAR has been shown to inhibit the production of pro-inflammatory cytokines in various models. In studies involving rats, AICAR administration resulted in decreased levels of inflammatory markers such as TNF-α and IL-6 following lipopolysaccharide (LPS) exposure . This suggests that AICAR may have therapeutic applications in treating inflammatory diseases by modulating the immune response.

Case Study: Inhibition of Cytokine Production

- Model : Rat glial cells treated with LPS.

- Findings : AICAR significantly reduced the expression of pro-inflammatory cytokines.

- Implication : Potential use in neuroinflammatory conditions .

Prebiotic Chemistry

Role in Nucleotide Synthesis

4-Aminoimidazole derivatives are considered precursors in the biosynthesis of purines. Studies have indicated that this compound-5-carboxamide can be utilized by Escherichia coli under certain conditions, highlighting its role in microbial metabolism . This positions it as a significant compound in the study of prebiotic chemistry and the origins of life.

Table 2: Utilization of this compound Compounds by Microorganisms

| Compound | Microorganism | Utilization Observed |

|---|---|---|

| This compound-5-carboxamide | E. coli | Limited utilization |

| AICAR | Various strains | Enhanced growth |

Genetic Studies and Drug Response

Association with Methotrexate Response

Recent genetic studies have identified single nucleotide polymorphisms (SNPs) associated with responses to methotrexate (MTX) treatment in juvenile idiopathic arthritis (JIA). Notably, SNPs within the ATIC gene, which is involved in purine metabolism, were linked to poor MTX response . This highlights the significance of AICAR-related pathways in pharmacogenomics and personalized medicine.

作用机制

The mechanism of action of 4-Aminoimidazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. In the case of its derivatives, such as 5-Aminoimidazole-4-carboxamide ribonucleotide, the compound stimulates AMP-dependent protein kinase activity, which plays a crucial role in cellular energy homeostasis .

相似化合物的比较

Comparison with Structurally or Functionally Similar Compounds

Kinase Inhibitors

4-Aminoimidazole vs. 3-Aminopyrazole

- Structural Basis: The this compound scaffold is a bioisostere of 3-aminopyrazole, mimicking hydrogen-bonding patterns in kinase hinge regions.

- Potency: While AstraZeneca’s 3-aminopyrazole-based AZD1480 exhibits an IC₅₀ of 58 nM against Jak2, its this compound analog shows reduced potency (IC₅₀ = 120 nM) . However, optimization of this compound derivatives (e.g., compound 1) achieves sub-nanomolar IC₅₀ values (<3 nM), highlighting its tunability .

This compound vs. 2-Aminothiazole

- In contrast, this compound derivatives (e.g., compound 4k) achieve comparable SFK inhibition (IC₅₀ = 40 nM) with improved selectivity (12-fold over CDK2) .

- Cellular Activity: this compound derivatives show superior antiproliferative activity in neuroblastoma cells (IC₅₀ = 7.8–8.6 µM) compared to dasatinib (IC₅₀ = 10–15 µM) .

Antifungal Agents: this compound vs. Nitroimidazoles

- Nitroimidazoles : Nitroimidazole derivatives (e.g., 8a-b ) exhibit potent fungistatic activity (ED₅₀ < 25 µg/mL) against Sclerophoma pityophila .

- This compound: While less active in antifungal assays, this compound derivatives excel in kinase targeting, illustrating divergent structure-activity relationships (SAR) based on substituents .

Metabolic Intermediates

- This compound vs. AIR Derivatives: In thiamine biosynthesis, AIR is converted to HMP-P by ThiC, a radical SAM enzyme. This contrasts with this compound’s role in purine catabolism, where it is degraded to glycine precursors .

Data Table: Key Comparative Metrics

Mechanistic and Structural Insights

- Tautomerism: The dominance of tautomers 53a and 53d in this compound enhances hydrogen-bonding capacity, critical for kinase hinge interactions .

- Substituent Effects : Hydroxyl groups at ortho/meta positions on phenyl rings (e.g., 4g , 4j , 4k ) improve SFK inhibition by 2–130-fold compared to methoxy derivatives .

生物活性

4-Aminoimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its imidazole ring, which is a five-membered aromatic ring containing two nitrogen atoms. This unique structure allows this compound to interact with various biological targets, contributing to its pharmacological effects.

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, a study synthesized novel 4-amino-1-methylimidazole derivatives and evaluated their effects on cellular immune responses. The compounds showed a notable reduction in inflammation markers compared to standard anti-inflammatory drugs like ibuprofen .

Table 1: Comparison of Anti-inflammatory Activity

2. Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored. A study screening various amidrazones derived from 5-aminoimidazole-4-carboxamide found moderate activity against Gram-positive and Gram-negative bacteria, as well as significant antifungal activity against Candida species .

Table 2: Antimicrobial Activity of Derivatives

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Amidrazone A | S. aureus | 32 µg/mL |

| Amidrazone B | E. coli | 64 µg/mL |

| Amidrazone C | C. albicans | 16 µg/mL |

3. Analgesic Properties

In addition to anti-inflammatory effects, certain imidazole derivatives have shown analgesic activity. For example, compound 2g exhibited significant pain relief in experimental models, indicating its potential use as an analgesic agent .

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

- Nitric Oxide Production : Some studies suggest that imidazole derivatives can influence nitric oxide synthase activity, leading to reduced nitric oxide production during inflammatory responses .

- Cytokine Modulation : These compounds may also affect the release of pro-inflammatory cytokines, contributing to their anti-inflammatory effects .

- Enzyme Inhibition : Molecular docking studies indicate that certain derivatives have a high binding affinity for COX-2 receptors, which are critical in mediating inflammation and pain .

Case Studies

Several clinical and experimental studies have highlighted the efficacy of this compound derivatives:

- Study on Juvenile Idiopathic Arthritis (JIA) : A cohort study investigated the genetic factors influencing response to methotrexate (MTX) treatment in JIA patients, revealing a correlation between specific SNPs in the ATIC gene and treatment outcomes. This underscores the relevance of imidazole derivatives in inflammatory conditions .

- Animal Models : In vivo tests using carrageenan-induced edema models demonstrated that certain imidazole derivatives significantly reduced swelling and pain, suggesting their potential application in treating inflammatory diseases .

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 4-aminoimidazole derivatives, and how do reaction conditions influence yield and purity?

- Methodological Answer : 4-Aminoimidazoles are synthesized via multicomponent condensations (e.g., 1,2-diketone with aldehydes and amines) or cycloadditions. For example, CrCl₃·6H₂O and Fe₃O4@g-C3N4 catalysts improve regioselectivity in three-component reactions . Reaction optimization requires control of solvent polarity, temperature, and stoichiometric ratios to minimize byproducts. HPLC (≥98% purity) and NMR are critical for verifying structural integrity .

Q. How does this compound ribonucleotide (AIR) function in thiamin biosynthesis, and what experimental techniques validate its role?

- Methodological Answer : AIR is rearranged to 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P) by the radical SAM enzyme ThiC. Isotopic labeling (e.g., ¹³C/¹⁵N-AIR) coupled with EPR spectroscopy can track radical intermediates during catalysis. X-ray crystallography of ThiC mutants (e.g., CX₂CX₄C cluster-binding motif) reveals structural determinants of AIR binding .

Q. What are the stability challenges of this compound derivatives under laboratory conditions?

- Methodological Answer : 4-Aminoimidazoles are prone to oxidation and hydrolysis due to electron-rich aromatic systems. Storage at –20°C under inert gas (N₂/Ar) and use of stabilizers (e.g., BHT) are recommended. Degradation products can be monitored via LC-MS; for example, nitroso derivatives may form under aerobic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism (e.g., 1H vs. 4H-imidazole forms). Variable-temperature NMR and DFT calculations (e.g., B3LYP/6-31G*) help identify dominant tautomers. Cross-validation with X-ray crystallography is essential for ambiguous cases .

Q. What strategies mitigate interference from byproducts in multicomponent syntheses of 4-aminoimidazoles?

- Methodological Answer : Byproducts like imidazolidinones form via competing cyclization pathways. Using ionic liquids (e.g., [BMIM][BF₄]) suppresses side reactions by stabilizing transition states. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves yield .

Q. How do electronic and steric effects influence the pharmacological activity of this compound-based compounds?

- Methodological Answer : Substituents at C-2 and C-5 modulate bioactivity. For example, 2-aminobenzimidazole derivatives show enhanced antimicrobial activity when C-4 is functionalized with electron-withdrawing groups (e.g., –NO₂). QSAR models and docking studies (e.g., with bacterial dihydrofolate reductase) guide rational design .

Q. What experimental designs address the instability of 4-aminoimidazoles in biological assays?

- Methodological Answer : Use pro-drug formulations (e.g., acetyl-protected amines) to enhance stability in physiological pH. Real-time monitoring via fluorescence spectroscopy (e.g., dansyl tags) quantifies degradation kinetics. Parallel artificial membrane permeability assays (PAMPA) assess bioavailability .

Q. Analytical and Safety Considerations

Q. Which spectroscopic techniques are most reliable for characterizing this compound tautomers?

- Methodological Answer : ¹H-¹⁵N HMBC NMR identifies N–H environments, while Raman spectroscopy distinguishes tautomers via ring vibration modes (e.g., 1550 cm⁻¹ for 1H forms). Gas-phase IR combined with collision-induced dissociation (CID) provides unambiguous tautomer assignments .

Q. What safety protocols are critical when handling nitro-substituted 4-aminoimidazoles?

- Methodological Answer : Nitro derivatives (e.g., 4-nitroimidazole) require fume hoods, nitrile gloves, and flame-resistant lab coats due to acute toxicity (H302). Spills are neutralized with 10% sodium bicarbonate, and waste is disposed via EPA-approved incineration .

Q. Experimental Design and Validation

Q. How can researchers validate the enzymatic mechanisms of AIR-converting enzymes like ThiC?

- Methodological Answer : Use site-directed mutagenesis (e.g., C-terminal CX₂CX₄C motif mutations) to disrupt Fe–S cluster binding. Coupled assays with NADPH oxidation and SAM cleavage quantify catalytic efficiency. Mössbauer spectroscopy confirms cluster integrity post-reaction .

Q. What statistical approaches resolve reproducibility issues in this compound pharmacological studies?

属性

IUPAC Name |

1H-imidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c4-3-1-5-2-6-3/h1-2H,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZMXADUXZADTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197702 | |

| Record name | 4-Aminoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Aminoimidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4919-03-3 | |

| Record name | 1H-Imidazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4919-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminoimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004919033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINOIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7854BCQ2PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Aminoimidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。